N1-(2-(dimethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-(2-(dimethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H33N5O3 and its molecular weight is 391.516. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Drug Research :
- The compound has been characterized in the context of its role as an antidepressant drug. A study by Tessler and Goldberg (2004) focused on the precise characterization of this compound, revealing distinct conformational features compared to its hydrochloride and hydrobromide derivatives (Tessler & Goldberg, 2004).
Fluorescent Probe Development :
- Research by Guo et al. (2014) explored the use of the compound in developing fluorescent probes for detecting metal ions and amino acids in aqueous solutions. The study demonstrated the sensitivity and selectivity of these probes, particularly towards Hg2+ and Cu2+ (Guo et al., 2014).
Anticancer Agent Development :
- Ruchelman et al. (2004) identified the compound as a potent topoisomerase I-targeting agent with significant cytotoxic activity, highlighting its potential as an anticancer agent (Ruchelman et al., 2004).
Pharmacological Activity Studies :
- Ermili et al. (1976) investigated the pharmacological activities of similar compounds, revealing neurotropic activity of the neuroleptic type (Ermili et al., 1976).
In Vitro Metabolism Analysis :
- A study by Power et al. (2014) analyzed the in vitro metabolism of compounds including methoxypiperamide, which is structurally related to the compound . This research is significant in understanding the metabolic pathways and potential biological effects (Power et al., 2014).
Antimicrobial Agent Synthesis :
- Patel et al. (2012) synthesized a series of thiazolidinone derivatives, including compounds structurally related to the query compound, and evaluated their antimicrobial activity against various bacterial and fungal strains (Patel et al., 2012).
Investigation of Ligand-Receptor Interactions :
- Colabufo et al. (2008) investigated the inhibitory activity of various compounds, including those with a basic nucleus similar to the query compound, on ABCB1 activity. This study provides insights into the interaction mechanisms between such compounds and the ABCB1 receptor (Colabufo et al., 2008).
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O3/c1-23(2)10-9-21-19(26)20(27)22-15-18(25-13-11-24(3)12-14-25)16-5-7-17(28-4)8-6-16/h5-8,18H,9-15H2,1-4H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYVAPORVYKDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCN(C)C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(dimethylamino)ethyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.